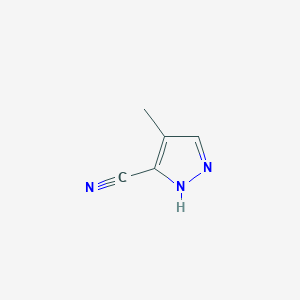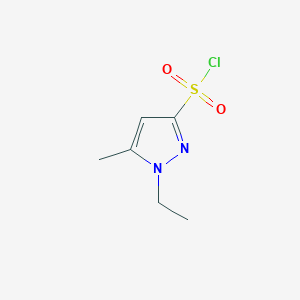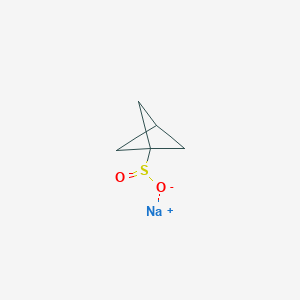
4-methyl-1H-pyrazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methyl-1H-pyrazole-3-carbonitrile” is a chemical compound with the molecular formula C5H5N3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
Pyrazole compounds, including “this compound”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A recent study demonstrated a one-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free conditions using engineered polyvinyl alcohol as a catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring with a methyl group attached to one carbon and a carbonitrile group attached to another . The exact structure can be determined using techniques such as elemental microanalysis, FTIR, and 1H NMR .
Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions, transesterification reactions , and radical addition followed by intramolecular cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 125-130°C . It is sparingly soluble in water .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
4-methyl-1H-pyrazole-3-carbonitrile derivatives have been studied for their potential as corrosion inhibitors. For instance, certain pyranopyrazole derivatives showed significant inhibition efficiency for mild steel corrosion in HCl solution. These inhibitors work by adsorbing onto the steel surface, adhering to the Langmuir adsorption isotherm, and were analyzed using techniques like SEM and electrochemical impedance spectroscopy (Yadav et al., 2016).
Synthetic Organic Chemistry
These compounds serve as building blocks in synthetic organic chemistry, particularly for the development of biologically important heterocyclic compounds. They are involved in the synthesis of various heterocyclic compounds using multicomponent reactions (Patel, 2017).
Antileishmanial Activity
Some derivatives of this compound have been synthesized and tested against Leishmania spp., demonstrating significant antileishmanial activity. These compounds were less cytotoxic compared to conventional drugs like pentamidine, offering potential as safer therapeutic agents (Faria et al., 2013).
Catalyst in Chemical Reactions
The compound has been used as a catalyst in the preparation of various derivatives. For example, it facilitated the formation of 5-amino-1H-pyrazole-4-carbonitriles, demonstrating its utility in chemical synthesis (Khazaei et al., 2021).
Surface and Adsorption Properties
Some derivatives of this compound have been studied for their surface and adsorption properties. This research is crucial for understanding how these compounds interact at interfaces, which is essential in various industrial and scientific applications (Abdel Hameed et al., 2020).
Synthesis of Novel Compounds
These derivatives have been utilized in the synthesis of new compounds with potential biological properties. For example, the reaction of 2-(1-ethoxyalkylidene)-3-oxoalkanenitriles with hydrazines led to the production of novel pyrazole-4-carbonitriles and 1-(pyrazol-4-yl)alkan-1-ones (Mcfadden & Huppatz, 1991).
Antitumor Agents
Some novel pyrazole-based heterocycles, including this compound derivatives, have shown potential as antitumor agents. These compounds displayed significant cytotoxic activity against certain types of breast and ovarian tumors, highlighting their potential in cancer therapy (Farag et al., 2010).
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which include 4-methyl-1h-pyrazole-3-carbonitrile, are known for their diverse pharmacological effects .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, suggesting that they may have multiple cellular and molecular impacts .
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-1H-pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-4-3-7-8-5(4)2-6/h3H,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPRLXZIHCHHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88893-75-8 |
Source


|
| Record name | 4-methyl-1H-pyrazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2564988.png)

![8-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2564993.png)
![2-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-4-fluorobenzenecarboxamide](/img/structure/B2564996.png)

![N-(3-chlorophenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2565000.png)
![1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2565001.png)

![5-cyclopropyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2565003.png)

